molecular formula C6H6ClN3O2 B1423250 Methyl 6-amino-2-chloropyrimidine-4-carboxylate CAS No. 944129-00-4

Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Cat. No.: B1423250
CAS No.: 944129-00-4
M. Wt: 187.58 g/mol
InChI Key: DZPNGOOGJKXYRF-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-chloropyrimidine-4-carboxylate (CAS 944129-00-4) is a pyrimidine derivative with the molecular formula C₆H₆ClN₃O₂ and a molecular weight of 187.58 g/mol . It is a white to off-white crystalline solid, typically stored at 2–8°C to maintain stability, and has a purity exceeding 95% . This compound is primarily used in pharmaceutical and agrochemical research due to its versatile reactivity, particularly as a precursor in synthesizing heterocyclic compounds. For instance, it serves as a key intermediate in microwave-assisted reactions, such as the synthesis of methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate .

Properties

IUPAC Name

methyl 6-amino-2-chloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4(8)10-6(7)9-3/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPNGOOGJKXYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944129-00-4
Record name methyl 6-amino-2-chloropyrimidine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. One common method includes dissolving 2-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide, followed by the addition of oxalyl chloride. The reaction mixture is then added to anhydrous methanol under ice bath conditions and stirred at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by different nucleophiles.

    Oxidation and reduction: The amino group can be oxidized or reduced under specific conditions.

    Condensation reactions: The compound can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-amino-2-chloropyrimidine-4-carboxylate serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer and viral infections. Its structural properties allow it to inhibit specific enzymes and receptors involved in disease pathways.

Key Findings :

  • Anticancer Activity : Studies indicate that this compound can inhibit pathways critical for tumor growth, such as the phosphatidylinositol-3-kinase (PI3K) pathway .
  • Antimicrobial Properties : It has shown efficacy against resistant strains of bacteria, including Mycobacterium tuberculosis, suggesting a novel mechanism of action distinct from traditional antibiotics .

Biological Studies

Research involving this compound includes:

  • Enzyme Inhibition : Interaction studies have demonstrated its potential to modulate enzyme activity through binding at active or allosteric sites.
  • Receptor Binding : Preliminary studies suggest it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Antitubercular Activity

A study evaluated the compound's effectiveness against various strains of Mycobacterium tuberculosis. Results indicated significant inhibitory effects, particularly against drug-resistant strains, highlighting its potential as a new therapeutic agent .

Cancer Treatment Trials

Clinical trials have explored the efficacy of this compound derivatives in treating specific cancers. These trials focused on the compound's ability to inhibit kinase pathways associated with tumor growth. For instance, modifications at the 4-position significantly impacted potency against cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes variations and their corresponding biological activities:

Compound VariationBiological ActivityNotes
Unsubstituted PyrimidineLow activityLacks necessary functional groups
Chlorinated DerivativesIncreased potencyChlorine enhances binding affinity
Amino Group ModificationsVariable effectsAlters interaction with biological targets

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The compound’s structure features a chlorine atom at position 2, an amino group at position 6, and a methyl ester at position 3. These substituents influence its reactivity and applications. Below is a comparison with structurally analogous pyrimidine derivatives (Table 1):

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Substituents (Positions) Molecular Formula Key Applications/Reactivity
Methyl 6-amino-2-chloropyrimidine-4-carboxylate 944129-00-4 2-Cl, 6-NH₂, 4-COOCH₃ C₆H₆ClN₃O₂ Pharmaceutical intermediates
5-Chloropyrimidine-4-carboxylic acid 64224-65-3 5-Cl, 4-COOH C₅H₃ClN₂O₂ Ligand synthesis, coordination chemistry
2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride 1588441-24-0 2-NH₂, 5-Cl, 4-COOH·HCl C₅H₅Cl₂N₃O₂ Antiviral/antibacterial research
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate 857410-67-4 2-NH₂, 6-CH₃, 4-COOCH₂CH₃ C₈H₁₁N₃O₂ Agrochemical precursors

Physicochemical Properties

  • Solubility : The methyl ester group improves solubility in polar aprotic solvents (e.g., acetonitrile) compared to carboxylic acid derivatives (e.g., 5-chloropyrimidine-4-carboxylic acid), which require acidic or basic conditions for dissolution .
  • Stability: The compound’s stability at low temperatures (−80°C for 6 months) surpasses that of ethyl ester analogs (e.g., ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate), which may degrade faster due to steric hindrance from bulkier substituents .

Biological Activity

Methyl 6-amino-2-chloropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H6ClN3O2C_6H_6ClN_3O_2 and features a pyrimidine ring substituted with an amino group and a carboxylate ester. The presence of chlorine at the 2-position enhances its reactivity and biological activity. The compound's structure allows for various modifications that can influence its pharmacological profile.

Biological Activities

  • Antimicrobial Activity :
    • This compound has shown promising activity against various bacterial strains, including Mycobacterium tuberculosis. Research indicates that derivatives of this compound can inhibit the growth of resistant strains without cross-resistance to conventional antibiotics, suggesting a novel mechanism of action .
  • Anticancer Properties :
    • The compound has been investigated for its potential in cancer therapy. It has demonstrated inhibitory effects on specific kinase pathways involved in tumor growth and proliferation. For instance, studies have shown that pyrimidine derivatives can act as inhibitors of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical in cancer cell metabolism .
  • Neuroprotective Effects :
    • Recent studies highlight the neuroprotective potential of this compound in models of neurodegenerative diseases. Its ability to modulate inflammatory pathways may contribute to its protective effects against neuronal damage .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Compound VariationBiological ActivityNotes
Unsubstituted PyrimidineLow activityLacks necessary functional groups
Chlorinated DerivativesIncreased potencyChlorine enhances binding affinity
Amino Group ModificationsVariable effectsAlters interaction with biological targets

Studies have indicated that modifications at the 4-position can significantly impact both potency and selectivity against various targets, including enzymes involved in metabolic pathways .

Case Studies

  • Antitubercular Activity :
    • A study evaluated a series of pyrimidine carboxamides, including this compound, demonstrating strong activity against clinical strains of M. tuberculosis. The compounds were effective without inducing resistance mechanisms commonly associated with existing treatments .
  • Cancer Treatment Trials :
    • In preclinical trials, this compound derivatives were assessed for their ability to inhibit tumor growth in xenograft models. Results showed significant reductions in tumor size compared to controls, indicating potential for further development into therapeutic agents .

Q & A

Q. What are the key considerations for synthesizing Methyl 6-amino-2-chloropyrimidine-4-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves chlorination and amination steps. For example, phosphoryl chloride (POCl₃) is commonly used for chlorination of pyrimidine precursors, followed by amination with ammonium acetate . Optimization requires monitoring reaction temperature (e.g., reflux conditions) and stoichiometric ratios to minimize byproducts like unreacted intermediates or over-chlorinated species. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be employed to track reaction progress.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns and functional groups (e.g., methyl ester, amino, and chloro groups).
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: For unambiguous structural determination, SHELX software and ORTEP-III are widely used to refine crystal structures and visualize molecular geometry.
  • Thermogravimetric Analysis (TGA): To assess thermal stability, given the predicted boiling point of ~422°C for analogous compounds .

Q. How should researchers address stability issues during storage and handling?

The compound’s hygroscopicity and sensitivity to light/heat necessitate storage in anhydrous conditions (e.g., desiccators with silica gel) at –20°C. Predicted acid dissociation constants (pKa ≈ 1.47) suggest susceptibility to hydrolysis in acidic/basic environments, so neutral buffers should be used in solution-phase studies.

Advanced Research Questions

Q. What mechanistic insights exist for the nucleophilic substitution reactions involving the 2-chloro group?

The chloro group at the 2-position is highly reactive toward nucleophiles (e.g., amines, alkoxides). Density Functional Theory (DFT) studies can model transition states and charge distribution to predict regioselectivity . Experimental validation via kinetic studies (e.g., varying nucleophile concentration and monitoring rate constants) is critical. For example, substitution with hydrazine derivatives has been reported to yield heterocyclic analogs .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

SHELXL enables refinement of crystallographic parameters to detect deviations from idealized geometry, such as puckering in pyrimidine rings. For instance, Cremer-Pople coordinates quantify ring puckering amplitudes (e.g., chair vs. boat conformations in saturated analogs). Comparative analysis of bond lengths and angles with computational models (e.g., Gaussian) can validate structural hypotheses.

Q. What computational methods are recommended for predicting electronic properties and reactivity?

  • DFT Calculations: To map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations: To study solvent interactions and stability in biological matrices.
  • Docking Studies: For drug-design applications, using software like AutoDock to assess binding affinity to target proteins.

Q. How should researchers reconcile contradictory data in spectroscopic vs. crystallographic results?

Contradictions may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Methodological cross-validation is essential:

  • Compare NMR chemical shifts with computed values (GIAO method).
  • Use variable-temperature crystallography to capture conformational flexibility .
  • Employ complementary techniques like IR spectroscopy to confirm functional group assignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-amino-2-chloropyrimidine-4-carboxylate
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Methyl 6-amino-2-chloropyrimidine-4-carboxylate

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